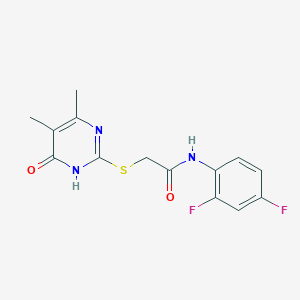
5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about seems to be a complex organic molecule that contains a pyrazole ring and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethoxy group attached to a phenyl ring has been studied using various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethoxy group attached to a phenyl ring have been studied. The compound has a molecular weight of 220.14 g/mol, a XLogP3 of 2.6, one hydrogen bond donor count, six hydrogen bond acceptor count, and three rotatable bond count .
科学的研究の応用
Synthesis of Biologically Active Molecules
Electrochemical Sensors
Phenylboronic acids, including this compound, are used in electrochemical sensors for saccharide detection. These sensors can detect saccharides like d-fructose, d-mannose, and d-glucose with high sensitivity and specificity.
Electrochromic Materials
The compound can be used in the synthesis of electrochromic materials . These materials can change their color when exposed to electric fields, making them useful in applications like smart windows, auto-dimming mirrors, and energy storage devices .
Polymer Synthesis
The compound can be used in the synthesis of polydithienylpyrroles . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers can decrease their HOMO and LUMO energy levels .
Fabrication of Electrochromic Devices (ECDs)
This compound can be used in the fabrication of ECDs . These devices can show high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .
作用機序
The mechanism of action of a compound with a similar structure, 5-Trifluoromethyl-2-formylphenylboronic Acid, has been studied. It was found that the compound isomerizes with the formation of the corresponding 3hydroxybenzoxaborole. Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKTXXOKTAOEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1277167-99-3 |
Source


|
| Record name | 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)
![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)




![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)



![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)